molecular formula C13H16FN3 B1371971 {3-[3-(3-fluorophenyl)-1H-pyrazol-5-yl]propyl}(methyl)amine CAS No. 1232136-36-5

{3-[3-(3-fluorophenyl)-1H-pyrazol-5-yl]propyl}(methyl)amine

Cat. No.: B1371971
CAS No.: 1232136-36-5
M. Wt: 233.28 g/mol
InChI Key: YDKKQNKFKDNSNF-UHFFFAOYSA-N
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Description

{3-[3-(3-fluorophenyl)-1H-pyrazol-5-yl]propyl}(methyl)amine is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions. This particular compound features a fluorophenyl group, which can significantly influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrazole derivatives, including {3-[3-(3-fluorophenyl)-1H-pyrazol-5-yl]propyl}(methyl)amine, typically involves the condensation of 1,3-diketones with hydrazines. For instance, the synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol can be achieved using Nano-ZnO as a catalyst . Another method involves the use of transition-metal catalysts, photoredox reactions, or one-pot multicomponent processes .

Industrial Production Methods

Industrial production of pyrazole derivatives often employs eco-friendly methodologies, such as heterogeneous catalytic systems, ligand-free systems, and microwave-assisted reactions . These methods are designed to improve reaction efficiency and yield while minimizing environmental impact.

Chemical Reactions Analysis

Types of Reactions

{3-[3-(3-fluorophenyl)-1H-pyrazol-5-yl]propyl}(methyl)amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.

Scientific Research Applications

{3-[3-(3-fluorophenyl)-1H-pyrazol-5-yl]propyl}(methyl)amine has several scientific research applications:

Mechanism of Action

The mechanism of action of {3-[3-(3-fluorophenyl)-1H-pyrazol-5-yl]propyl}(methyl)amine involves its interaction with specific molecular targets. For instance, pyrazole derivatives can bind to enzymes or receptors, inhibiting their activity or altering their function. The fluorophenyl group can enhance binding affinity and selectivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{3-[3-(3-fluorophenyl)-1H-pyrazol-5-yl]propyl}(methyl)amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the fluorophenyl group can enhance its stability and binding properties compared to other pyrazole derivatives.

Properties

IUPAC Name

3-[3-(3-fluorophenyl)-1H-pyrazol-5-yl]-N-methylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FN3/c1-15-7-3-6-12-9-13(17-16-12)10-4-2-5-11(14)8-10/h2,4-5,8-9,15H,3,6-7H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDKKQNKFKDNSNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCCC1=CC(=NN1)C2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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